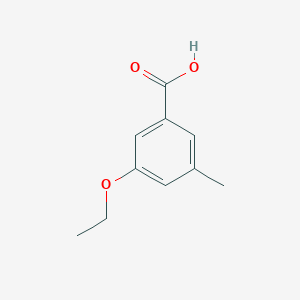

Acide 3-éthoxy-5-méthylbenzoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Ethoxy-5-methylbenzoic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid, characterized by the presence of an ethoxy group at the third position and a methyl group at the fifth position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Applications De Recherche Scientifique

3-Ethoxy-5-methylbenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a model compound in biochemical assays.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

Target of Action

Benzoic acid derivatives are often used for their antimicrobial properties. They can target a variety of microorganisms, including bacteria and fungi .

Mode of Action

These compounds often work by disrupting the processes that bacteria and fungi need to grow and reproduce. For example, they might interfere with the organisms’ ability to make essential proteins .

Biochemical Pathways

Benzoic acid derivatives can affect several biochemical pathways. For instance, they might inhibit enzymes that the microorganisms need to synthesize certain amino acids .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of benzoic acid derivatives can vary widely depending on the specific compound and its formulation. In general, these compounds can be absorbed through the skin and mucous membranes, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The end result of the action of benzoic acid derivatives is usually the death of the targeted microorganisms, which can help to resolve infections .

Action Environment

The efficacy and stability of benzoic acid derivatives can be influenced by many factors, including temperature, pH, and the presence of other substances. For example, these compounds are often more effective in acidic environments .

Analyse Biochimique

Biochemical Properties

It is known that benzylic compounds, such as 3-Ethoxy-5-methylbenzoic acid, can undergo reactions like free radical bromination and nucleophilic substitution . These reactions can lead to the formation of new compounds, which can interact with various enzymes, proteins, and other biomolecules.

Cellular Effects

Benzylic compounds are known to influence cell function through their interactions with various cellular processes

Molecular Mechanism

The molecular mechanism of 3-Ethoxy-5-methylbenzoic acid involves the formation of a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate can then undergo further reactions, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It is known that benzylic compounds can undergo various reactions over time

Metabolic Pathways

Benzylic compounds are known to participate in various metabolic pathways, including those involving enzymes and cofactors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-5-methylbenzoic acid typically involves the ethylation of 5-methylsalicylic acid. The process can be carried out using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually conducted under reflux conditions to ensure complete ethylation.

Industrial Production Methods: In an industrial setting, the production of 3-ethoxy-5-methylbenzoic acid may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Ethoxy-5-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products:

Oxidation: Formation of quinones or carboxylate derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Introduction of halogens, nitro groups, or other substituents on the benzene ring.

Comparaison Avec Des Composés Similaires

3-Methoxy-5-methylbenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

3-Ethoxybenzoic acid: Lacks the methyl group at the fifth position.

5-Methylsalicylic acid: Lacks the ethoxy group at the third position.

Uniqueness: 3-Ethoxy-5-methylbenzoic acid is unique due to the presence of both ethoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This combination of substituents can result in distinct properties compared to other similar compounds.

Activité Biologique

3-Ethoxy-5-methylbenzoic acid is a benzoic acid derivative that has garnered attention due to its potential biological activities. This article delves into the compound's synthesis, biological evaluations, and relevant research findings, providing a comprehensive overview of its properties and applications.

Chemical Structure and Synthesis

3-Ethoxy-5-methylbenzoic acid, with the molecular formula C11H14O3, features an ethoxy group at the 3-position and a methyl group at the 5-position of the benzoic acid backbone. The synthesis of this compound typically involves the alkylation of 5-methylbenzoic acid derivatives with ethyl halides under basic conditions, although specific synthetic routes may vary based on desired purity and yield.

Biological Activity

The biological activity of 3-Ethoxy-5-methylbenzoic acid has been explored in various studies, highlighting its potential therapeutic applications. The following sections summarize key findings related to its biological properties.

1. Antimicrobial Activity

Research indicates that benzoic acid derivatives, including 3-Ethoxy-5-methylbenzoic acid, exhibit antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacteria and fungi. For instance, a study evaluating various benzoic acid derivatives found that certain compounds significantly inhibited the growth of Staphylococcus aureus and Escherichia coli , suggesting potential applications in food preservation and pharmaceuticals .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. A study on related benzoic acid derivatives showed that these compounds could inhibit pro-inflammatory cytokines in vitro, which may be beneficial in treating inflammatory diseases . The mechanism is thought to involve the modulation of signaling pathways associated with inflammation.

3. Antioxidant Properties

Antioxidant activity is another significant aspect of 3-Ethoxy-5-methylbenzoic acid. Research has demonstrated that this compound can scavenge free radicals effectively, contributing to cellular protection against oxidative stress . This property is particularly relevant in the context of aging and chronic diseases where oxidative damage plays a critical role.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Case Study 1 : A derivative similar to 3-Ethoxy-5-methylbenzoic acid was tested for its ability to enhance proteasome activity in human fibroblasts. The study found that at concentrations between 1 and 10 µg/mL, these compounds promoted significant increases in proteasomal degradation activity without cytotoxic effects .

- Case Study 2 : Another investigation focused on the larvicidal activity of benzoic acid derivatives against Aedes aegypti , demonstrating that certain structural modifications could enhance insecticidal properties while maintaining low toxicity to mammalian cells .

Research Findings Summary Table

| Property | Finding |

|---|---|

| Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines in vitro |

| Antioxidant | Scavenges free radicals; protects against oxidative stress |

| Proteasome Activity | Enhances proteasome activity in human fibroblasts at low concentrations |

| Larvicidal Activity | Demonstrated larvicidal effects against Aedes aegypti with minimal mammalian toxicity |

Propriétés

IUPAC Name |

3-ethoxy-5-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-9-5-7(2)4-8(6-9)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMIFUNQHWJLEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.